![molecular formula C13H14N2O3 B4463647 N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4463647.png)
N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Overview
Description
N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as EPOC, is a chemical compound used in scientific research. It is a member of the oxazole family and has been found to have various applications in the field of biochemistry and pharmacology.
Mechanism of Action
N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide works by binding to specific targets in cells, such as ion channels and proteins. This binding can lead to changes in the activity of these targets, which can have various effects on cellular function. N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been found to have both agonistic and antagonistic effects on ion channels, depending on the specific target.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have neuroprotective effects in models of neurodegenerative diseases. N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide has also been found to modulate the activity of ion channels in cells, which can have effects on cellular function and signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide in lab experiments is its specificity for certain targets in cells, which allows for more precise manipulation of cellular function. However, N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide can also have off-target effects, which can complicate data interpretation. Additionally, N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Future Directions
There are many potential future directions for research on N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to understand the mechanisms by which N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide exerts its effects on cells, as well as to optimize its pharmacological properties. Additionally, N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide could be used as a tool to study the function of ion channels and proteins in cells, which could lead to new insights into cellular signaling pathways and disease mechanisms.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been found to have various applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions, as well as a tool to study the function of ion channels in cells. N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide has also been found to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12-7-5-4-6-10(12)15-13(16)11-8-18-9(2)14-11/h4-8H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKQZZASXIGSGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=COC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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